

JA397 Cross-Reactivity Profile: A Comparative Guide for Kinase Researchers

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Compound of Interest

Compound Name: JA397

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase inhibitor **JA397** against a panel of kinases, supported by experimental data and protocols. **JA397** is a potent and selective chemical probe for the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.^{[1][2]}

The TAIRE family of kinases, a subgroup of the CDK family, has been implicated in various cellular processes, including cell cycle regulation, WNT signaling, and cell motility.^[1]

Understanding the selectivity of a chemical probe like **JA397** is crucial for accurately interpreting experimental results and for its potential development as a therapeutic agent.

Comparative Kinase Inhibition Profile of JA397

JA397 has demonstrated high potency for the TAIRE family kinases. Its selectivity has been assessed against a broad panel of 340 wild-type kinases at a concentration of 1 μ M, where it was found to be highly selective.^[1] The following table summarizes the available quantitative data on **JA397**'s activity against its primary targets.

| Target Kinase | EC50 (nM) - NanoBRET Assay (in vitro, lysed) | EC50 (nM) - NanoBRET Assay (intact cells) |
|----------------|---|---|
| CDK14/Cyclin Y | 27.1 | 72.1 |
| CDK15/Cyclin Y | 252 | 307 |
| CDK16/Cyclin Y | 39.0 | 33.4 |
| CDK17/Cyclin Y | 77.2 | 21.2 |
| CDK18/Cyclin Y | 172 | 121 |
| Other Kinases | Generally low inhibition observed at 1 μ M in a panel of 340 kinases. [1] | Not broadly reported. |

Data sourced from the Structural Genomics Consortium and EUBOPEN.[\[1\]](#)[\[3\]](#)

Experimental Protocols

To determine the cross-reactivity profile of a kinase inhibitor like **JA397**, several methodologies can be employed. Below are detailed protocols for common in vitro kinase screening assays.

Kinase Binding Assay (e.g., KINOMEscan™)

This method measures the binding affinity of a test compound to a large panel of kinases. It is an ATP-independent assay that provides a quantitative measure of interaction.

- Principle: The assay is based on a competition binding format. A kinase-tagged phage is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
- Methodology:
 - A panel of human kinases is expressed as fusions with a DNA tag.
 - The test compound (**JA397**) is incubated with the kinase-tagged phage.

- An immobilized, active-site directed ligand is added to the mixture.
- After an equilibration period, the mixture is passed through a filter to separate the ligand-bound kinases from the unbound kinases.
- The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
- The results are reported as the percentage of the control (DMSO), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (K_d) can be determined from dose-response curves.

Radiometric Kinase Activity Assay

This is a traditional and direct method to measure the enzymatic activity of a kinase and the inhibitory effect of a compound.

- Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP (typically $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$) to a kinase-specific substrate (peptide or protein).
- Methodology:
 - The kinase, its specific substrate, and the test compound (**JA397**) at various concentrations are pre-incubated in a reaction buffer.
 - The kinase reaction is initiated by the addition of radiolabeled ATP.
 - The reaction is allowed to proceed for a defined time at a controlled temperature.
 - The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto a phosphocellulose filter paper that binds the substrate.
 - The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
 - The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC_{50} values are then

determined from the dose-response curves.

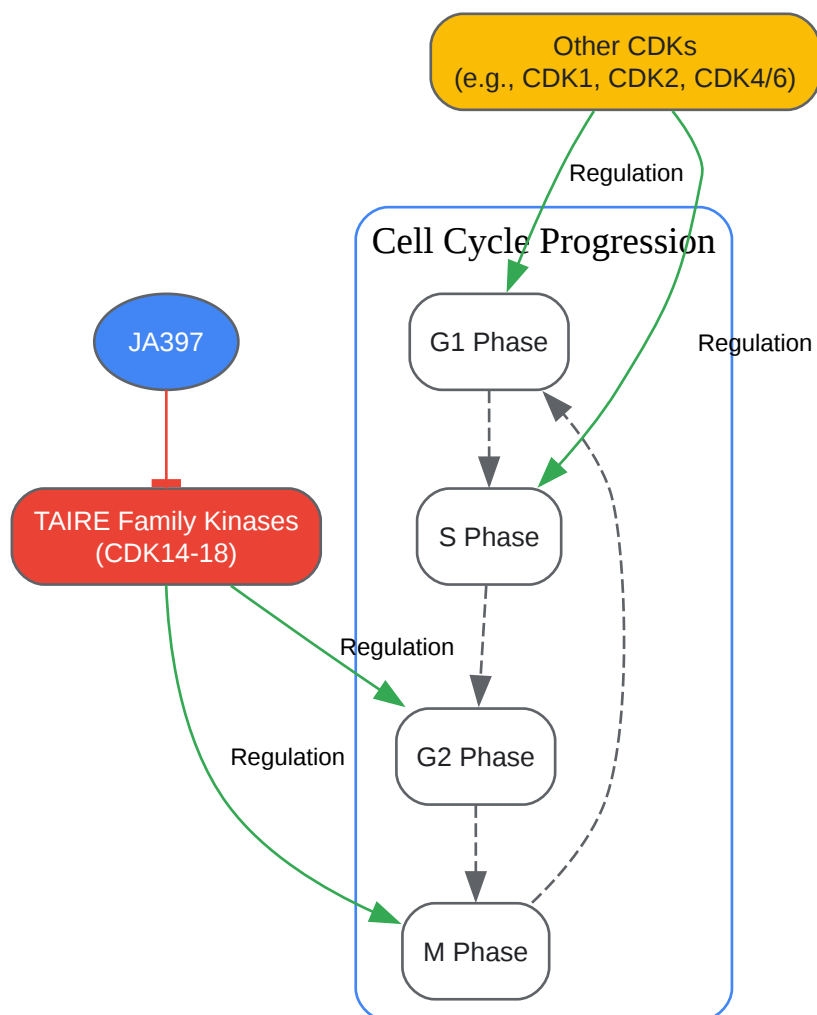
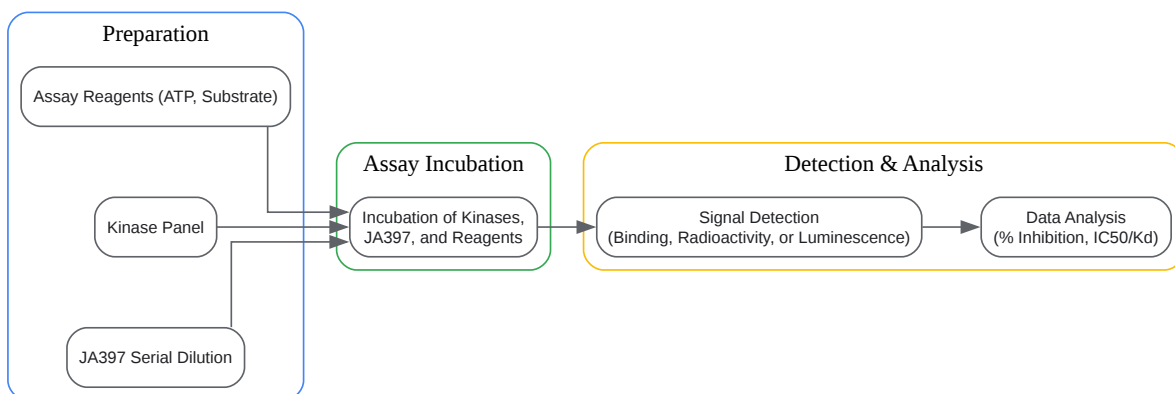
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This is a high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

- Principle: The amount of ADP generated is directly proportional to the kinase activity. The assay converts the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
- Methodology:
 - The kinase reaction is performed by incubating the kinase, substrate, and ATP with the test compound (**JA397**) at various concentrations.
 - After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
 - A Kinase Detection Reagent is then added to convert ADP to ATP and to provide the luciferase/luciferin substrate for the light-producing reaction.
 - The luminescence signal is measured using a luminometer.
 - The strength of the luminescent signal is correlated with the amount of ADP produced, and thus the kinase activity. IC50 values are determined from the dose-response curves.

Visualizing Kinase Profiling and Signaling Pathways

To further illustrate the experimental process and the biological context of **JA397**'s targets, the following diagrams are provided.



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References

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Phone: (601) 213-4426

Email: info@benchchem.com